Enhanced Lipophilicity Drives Superior logP vs. Unsubstituted Phenyl Analog (CAS 20844-48-8)
Lipophilicity, measured as XLogP, is a critical determinant of membrane permeability and oral bioavailability. The presence of the para-tert-butyl group on the 5-phenyl ring of CAS 6147-13-3 increases calculated XLogP to approximately 5.5, a full 2.0 log units higher than the unsubstituted phenyl analog 3-(3-nitrophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 20844-48-8, XLogP ~3.5) [1]. This difference is quantitatively meaningful: each log unit increase typically corresponds to a ~10-fold increase in partition coefficient, translating to substantially improved passive membrane diffusion and potential CNS penetration.
| Evidence Dimension | Predicted partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP ≈ 5.5 |
| Comparator Or Baseline | 3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 20844-48-8): XLogP ≈ 3.5 |
| Quantified Difference | Δ XLogP ≈ +2.0 (approximately 100-fold higher theoretical partition coefficient) |
| Conditions | In silico prediction using XLogP3 algorithm |
Why This Matters
For screening libraries targeting intracellular or CNS targets, higher lipophilicity is often correlated with improved cell permeability, making CAS 6147-13-3 a more suitable candidate than the unsubstituted phenyl analog for such applications.
- [1] PubChem. XLogP3 predictions for CAS 6147-13-3 and CAS 20844-48-8. https://pubchem.ncbi.nlm.nih.gov/ View Source
